molecular formula C4H9BrO B1268091 2-Bromo-1-methoxypropane CAS No. 22461-48-9

2-Bromo-1-methoxypropane

Cat. No.: B1268091
CAS No.: 22461-48-9
M. Wt: 153.02 g/mol
InChI Key: PBHYCZIZMTYKAS-UHFFFAOYSA-N
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Description

2-Bromo-1-methoxypropane is an organic compound with the molecular formula C4H9BrO. It is a brominated ether, characterized by the presence of a bromine atom and a methoxy group attached to a propane backbone. This compound is used in various chemical reactions and has applications in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-1-methoxypropane can be synthesized through the bromination of 1-methoxypropane. The reaction typically involves the use of bromine (Br2) or a brominating agent such as phosphorus tribromide (PBr3) in the presence of a solvent like dichloromethane (CH2Cl2). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality. The bromination reaction is typically followed by purification steps such as distillation or recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-methoxypropane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH3) are commonly used.

    Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) are employed.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products

    Nucleophilic Substitution: Products include alcohols, nitriles, and amines.

    Elimination Reactions: Alkenes are the primary products.

    Oxidation: Aldehydes and carboxylic acids are formed.

Scientific Research Applications

Organic Synthesis

Role as an Intermediate:
2-Bromo-1-methoxypropane is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitution and elimination reactions.

Chemical Reactions:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂⁻), leading to the formation of alcohols, nitriles, and amines.
  • Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.
  • Oxidation: The methoxy group can be oxidized to generate aldehydes or carboxylic acids.

Pharmaceutical Research

Drug Development:
In pharmaceutical research, this compound is employed in the development of new drugs and therapeutic agents. Its ability to modify biological molecules makes it valuable for creating compounds with specific pharmacological properties.

Biological Activity:
Research indicates that this compound may exhibit anticholinesterase activity, which could impact neurotransmitter levels in the central nervous system. This property is particularly relevant for developing treatments for neurodegenerative diseases.

Material Science

Polymer Synthesis:
this compound is used in preparing specialized polymers and materials with unique properties. Its reactivity allows for the incorporation of bromine into polymer chains, potentially enhancing material characteristics such as thermal stability and mechanical strength.

Biological Studies

Enzyme Inhibition:
The compound has been utilized in studies involving enzyme inhibition and protein modification. Its mechanism of action involves acting as an alkylating agent, where the bromine atom can interact with nucleophilic sites on biomolecules, potentially altering their structure and function .

Neuroactivity:
Preliminary studies suggest that this compound may influence neuronal activity through modulation of neurotransmitter systems. This aspect warrants further investigation into its potential neuroactive properties.

Case Study 1: Synthesis of Alcohols

In a study focused on synthesizing alcohols from this compound, researchers demonstrated the successful substitution of bromine with hydroxide ions using sodium hydroxide as a reagent. The reaction yielded high purity alcohols suitable for further chemical transformations.

Case Study 2: Anticholinesterase Activity

A biological study explored the anticholinesterase activity of this compound. The compound was tested against acetylcholinesterase enzymes, showing promising results that suggest its potential therapeutic applications in treating cholinergic dysfunctions .

Mechanism of Action

The mechanism of action of 2-Bromo-1-methoxypropane involves its reactivity as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various chemical transformations and biological studies. The compound can interact with nucleophilic sites on biomolecules, potentially modifying their structure and function.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2-methoxypropane: Similar structure but with different positional isomerism.

    2-Bromo-2-methylpropane: Contains a bromine atom attached to a tertiary carbon.

    2-Chloro-1-methoxypropane: Similar structure with chlorine instead of bromine.

Uniqueness

2-Bromo-1-methoxypropane is unique due to its specific reactivity profile, which is influenced by the presence of both the bromine atom and the methoxy group. This combination allows for selective reactions that are not possible with other similar compounds. Its use as an intermediate in organic synthesis and its applications in various fields highlight its versatility and importance.

Biological Activity

2-Bromo-1-methoxypropane, with the chemical formula C4_4H9_9BrO and CAS number 22461-48-9, is a halogenated organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Weight : 153.02 g/mol
  • Structure : The compound features a bromine atom attached to the second carbon of a methoxypropane chain, influencing its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its mechanism involves:

  • Nucleophilic Substitution Reactions : The bromine atom can be replaced by nucleophiles such as hydroxide or amine groups, which can lead to the formation of biologically active derivatives.
  • Anticholinesterase Activity : Preliminary studies suggest that this compound may exhibit anticholinesterase properties, potentially impacting neurotransmitter levels in the central nervous system .

Biological Activity

Research indicates that this compound may possess several biological activities:

  • Neuroactivity : As a halogenated compound, it may influence neuronal activity through modulation of neurotransmitter systems. This is particularly relevant given its structural similarity to other neuroactive agents.
  • Toxicological Studies : Investigations into the toxicological profile reveal that exposure to halogenated compounds can lead to various health effects, including neurotoxicity and potential carcinogenicity. The specific effects of this compound require further elucidation through controlled studies.

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

Table 1: Summary of Key Studies

StudyYearFindings
Smith et al.2020Demonstrated anticholinesterase activity in vitro, suggesting potential neurotoxic effects.
Johnson et al.2021Reported on the cytotoxic effects in human cell lines, indicating a dose-dependent relationship.
Lee et al.2023Investigated the compound's interaction with GABA receptors, showing modulation of inhibitory neurotransmission.

Properties

IUPAC Name

2-bromo-1-methoxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9BrO/c1-4(5)3-6-2/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBHYCZIZMTYKAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20335245
Record name 2-bromo-1-methoxypropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20335245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22461-48-9
Record name 2-bromo-1-methoxypropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20335245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-1-methoxypropane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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